molecular formula C46H36Cl2N6O5 B12057756 Zinpyr1;Zinpyr 1 CAS No. 914203-46-6

Zinpyr1;Zinpyr 1

Cat. No.: B12057756
CAS No.: 914203-46-6
M. Wt: 823.7 g/mol
InChI Key: NKEYRLVORYSIBB-UHFFFAOYSA-N
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Description

Zinpyr-1, also known as ZP-1, is a cell-permeable, fluorescein-based probe specifically designed for the detection of zinc ions (Zn²⁺). It is widely used in biological and chemical research due to its high selectivity and sensitivity for zinc ions. The compound exhibits a significant fluorescence change upon binding to zinc, making it an excellent tool for studying zinc homeostasis and signaling in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinpyr-1 involves multiple steps, starting from the preparation of the fluorescein core, followed by the introduction of pyridine-based ligands. The key steps include:

Industrial Production Methods

Industrial production of Zinpyr-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Zinpyr-1 primarily undergoes complexation reactions with metal ions, particularly zinc ions. The key reactions include:

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with Zinpyr-1 include zinc chloride, manganese chloride, and other metal salts.

    Conditions: The reactions are typically carried out in aqueous solutions at neutral pH. .

Major Products

The major product formed from the reaction of Zinpyr-1 with zinc ions is the Zinpyr-1-Zn²⁺ complex, which exhibits enhanced fluorescence properties .

Scientific Research Applications

Zinc Localization Studies in Plants

Zinpyr-1 has been utilized to investigate zinc localization in plant roots, particularly in Arabidopsis thaliana. In a study, Zinpyr-1 fluorescence was predominantly observed in the xylem of wild-type roots. The fluorescence signal was sensitive to zinc levels; it increased with exogenous zinc and was abolished by the zinc chelator N,N,N',N-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). This indicates that Zinpyr-1 can effectively visualize zinc distribution and assess the impact of mutations in zinc transporters on zinc localization within plant tissues .

Fluorimetric Microassay for Free Zinc in Human Serum

A significant application of Zinpyr-1 is its use in a fluorimetric microassay to measure free zinc concentrations in human serum. This method is rapid, cost-effective, and requires minimal sample volume (less than 10 µL). In clinical studies, it was found that the free zinc concentration varied significantly between genders, with females showing lower levels than males. The assay's optimization involved adjusting incubation times and concentrations of assay components to ensure accurate measurements .

Table 1: Comparison of Free Zinc Concentrations in Human Serum

GenderFree Zinc Concentration (nM)
Male0.23 ± 0.06
Female0.21 ± 0.05

Flow Cytometry Applications

Zinpyr-1 has been employed in flow cytometry to assess intracellular zinc ion availability in peripheral blood lymphocytes. This technique allows for the detection of changes in intracellular zinc levels following treatments with nitric oxide donors or chelators like TPEN. The study demonstrated that Zinpyr-1 could effectively correlate with metallothionein levels and total intracellular zinc, making it a valuable tool for studying zinc homeostasis in immune cells .

Cellular Imaging Studies

Zinpyr-1 has been used for imaging zinc distribution within live cells, such as HeLa cells. Fluorescence microscopy revealed an uneven distribution of zinc-dependent fluorescence throughout the cell, indicating compartmentalization of zinc within cellular structures. This property makes Zinpyr-1 an excellent candidate for studying cellular processes involving zinc signaling and homeostasis .

Research on Zinc's Role in Health and Disease

Zinc is critical for numerous biological functions, and Zinpyr-1's ability to quantify free zinc levels has implications for understanding its role in health and disease. For instance, variations in free zinc levels may be linked to various health conditions, including immune dysfunctions and metabolic disorders. Research utilizing Zinpyr-1 can help establish correlations between serum zinc levels and health outcomes, potentially leading to new biomarkers for assessing individual health status .

Mechanism of Action

The mechanism of action of Zinpyr-1 involves the selective binding of zinc ions to the pyridine-based ligands on the fluorescein core. This binding induces a conformational change in the molecule, resulting in a shift in the excitation and emission wavelengths, leading to an increase in fluorescence intensity. The molecular targets include zinc ions, and the pathways involved are related to zinc homeostasis and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Zinpyr-1

Zinpyr-1 is unique due to its high selectivity and sensitivity for zinc ions, as well as its cell-permeable nature, allowing for in vivo imaging of zinc ions in live cells. Its fluorescence properties, with excitation and emission wavelengths in the visible range, make it suitable for use with conventional fluorescence microscopy and flow cytometry .

Biological Activity

Zinpyr1, also known as Zinpyr-1, is a membrane-permeable fluorescent probe specifically designed for detecting zinc ions (Zn²⁺) in biological systems. Its unique properties allow it to serve as a vital tool in studying zinc homeostasis, distribution, and biological functions across various organisms and cell types. This article delves into the biological activity of Zinpyr1, presenting key findings from recent research, including case studies and data tables.

Zinpyr1 is characterized by its di-2-picolylamine (DPA) ligand, which exhibits high selectivity for zinc ions over other metal ions such as calcium and magnesium. Upon binding to Zn²⁺, Zinpyr1 undergoes a significant fluorescence enhancement, making it an effective indicator for measuring free zinc concentrations in live cells. The excitation and emission maxima are reported at 515 nm and 525 nm, respectively .

1. Zinc Homeostasis Studies

Zinpyr1 has been extensively used to explore zinc transport mechanisms in various organisms. For instance, research involving Arabidopsis thaliana demonstrated that Zinpyr1 could effectively visualize the localization of zinc ions in plant roots, revealing insights into the roles of specific zinc transporters .

2. Fluorimetric Microassay for Free Zinc

A notable study developed a Zinpyr1-based fluorimetric microassay for quantifying free zinc concentrations in human serum samples. The assay was optimized for small sample volumes (less than 10 µL) and demonstrated significant differences in free zinc levels between genders, with males exhibiting higher concentrations than females . This method highlights the potential of Zinpyr1 as a biomarker for assessing zinc status in clinical settings.

Case Study: Lipid Metabolism and Zinc Regulation

In a study involving Caenorhabditis elegans, researchers observed that mutations affecting zinc transporters led to altered lipid metabolism, as indicated by changes in Zinpyr1 fluorescence levels. Specifically, the sbp-1(ep79) mutant displayed increased Zinpyr1 fluorescence but reduced lipid accumulation. This finding suggests a complex interplay between zinc homeostasis and lipid metabolism regulated by the SREBP-SCD axis .

Mutant Type Zinc Level (Zinpyr-1 Fluorescence) Lipid Accumulation
Wild TypeBaselineNormal
sbp-1(ep79)IncreasedReduced
cdf-1(n2527)ReducedRestored

Case Study: Immune Cell Zinc Dynamics

Another application of Zinpyr1 involved flow cytometry to assess intracellular zinc levels in human peripheral blood mononuclear cells (PBMCs). The study revealed that treatment with nitric oxide donors significantly influenced intracellular zinc availability, demonstrating the probe's utility in studying immune responses and zinc signaling pathways .

Properties

CAS No.

914203-46-6

Molecular Formula

C46H36Cl2N6O5

Molecular Weight

823.7 g/mol

IUPAC Name

2-[4,5-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C46H36Cl2N6O5/c47-39-21-35-41(33-15-1-2-16-34(33)46(57)58)36-22-40(48)43(56)38(28-54(25-31-13-5-9-19-51-31)26-32-14-6-10-20-52-32)45(36)59-44(35)37(42(39)55)27-53(23-29-11-3-7-17-49-29)24-30-12-4-8-18-50-30/h1-22,55H,23-28H2,(H,57,58)

InChI Key

NKEYRLVORYSIBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Cl)O)CN(CC5=CC=CC=N5)CC6=CC=CC=N6)CN(CC7=CC=CC=N7)CC8=CC=CC=N8)Cl)C(=O)O

Origin of Product

United States

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